molecular formula C10H8ClN3O B13869868 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone

Cat. No.: B13869868
M. Wt: 221.64 g/mol
InChI Key: AODFOXXSGFJIPK-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6th position and an imidazole ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone typically involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Catalysts may also be employed to increase the yield and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(6-Chloropyridin-3-yl)-2-imidazol-1-ylethanone: Known for its unique combination of a pyridine and imidazole ring, making it distinct in its reactivity and applications.

    Imidacloprid: A neonicotinoid insecticide with a similar pyridine structure but different functional groups, used primarily in agriculture.

    1-(6-Chloropyridin-3-yl)methylimidazolidin-2-imine: Another related compound with applications in pest control

Uniqueness: Its combination of a chlorinated pyridine ring and an imidazole moiety makes it versatile for chemical modifications and functionalization .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-2-imidazol-1-ylethanone

InChI

InChI=1S/C10H8ClN3O/c11-10-2-1-8(5-13-10)9(15)6-14-4-3-12-7-14/h1-5,7H,6H2

InChI Key

AODFOXXSGFJIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CN2C=CN=C2)Cl

Origin of Product

United States

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